4-Aminocubane-1-carbonitrile;hydrochloride
Description
Historical Development and Significance in Organic Chemistry
The synthesis of cubane (B1203433) (C₈H₈) was a landmark achievement in organic chemistry. First accomplished in 1964 by Philip Eaton and Thomas Cole, this feat was the culmination of considerable effort and ingenuity, as the synthesis of such a highly strained molecule was previously thought to be impossible. ic.ac.ukwikipedia.org The successful synthesis of cubane not only demonstrated the capabilities of modern synthetic methods but also opened the door to the exploration of a new class of strained organic compounds.
Eaton's original synthesis was a multi-step process that has since been refined and improved upon by other research groups. ic.ac.uk These advancements have made cubane and its derivatives more accessible for research, leading to a deeper understanding of their properties and potential applications. The availability of key intermediates, such as cubane-1,4-dicarboxylic acid, has been crucial in the development of functionalized cubane chemistry. ic.ac.uk
Fundamental Structural and Energetic Characteristics of Cubane
The unique geometry of the cubane molecule is the source of its most interesting and defining characteristics. The rigid, cage-like structure imposes significant constraints on bond angles and distances, resulting in a molecule with high strain energy and unusual reactivity.
| Property | Value | Reference |
|---|---|---|
| C-C-C Bond Angle | 90° | wikipedia.org |
| C-C Bond Length | ~1.57 Å | |
| Strain Energy | ~166 kcal/mol |
Despite its high thermodynamic instability due to significant strain energy (approximately 166 kcal/mol), cubane is remarkably kinetically stable. ic.ac.uk This stability is attributed to the lack of a low-energy pathway for decomposition. The rigid structure of the cubane cage prevents the concerted bond-breaking and rearrangement processes that would typically relieve the strain.
The high energy content of the cubane framework has led to research into its derivatives as potential high-energy-density materials.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminocubane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11;/h2-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIIYRDSIIULSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C12C3C4C1C5C2C3C45N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of Functionalized Cubanes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Aminocubane-1-carbonitrile;hydrochloride, both ¹H and ¹³C NMR would provide characteristic signals confirming the presence and connectivity of the cubane (B1203433) cage and its substituents.
Due to the high symmetry of the unsubstituted cubane molecule, all eight protons are equivalent, exhibiting a single sharp resonance in the ¹H NMR spectrum. reddit.com Similarly, all eight carbons give rise to a single peak in the ¹³C NMR spectrum. reddit.comresearchgate.net Upon 1,4-disubstitution, as in 4-Aminocubane-1-carbonitrile, the symmetry is lowered, leading to a more complex but highly informative NMR spectrum.
The protons on the cubane cage typically resonate in a region characteristic of strained polycyclic systems. For 1,4-disubstituted cubanes, one would expect to observe distinct signals for the protons at the substituted bridgehead positions and the methine protons on the cage. The chemical shifts of the cage protons are influenced by the electronic nature of the substituents. The electron-withdrawing nitrile group would be expected to deshield adjacent protons, shifting their signals downfield, while the protonated amino group would also exert a deshielding effect.
In the ¹³C NMR spectrum, the carbon atoms of the cubane cage are expected to appear in a distinct region of the spectrum. irisotope.com The bridgehead carbons bearing the amino and cyano substituents would exhibit chemical shifts significantly different from the unsubstituted methine carbons of the cage. The carbon of the nitrile group itself would be readily identifiable by its characteristic chemical shift in the 110-125 ppm range.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Cubane Cage CH | ~3.5 - 4.5 |
| ¹H | -NH₃⁺ | Variable, broad |
| ¹³C | Cubane Cage CH | ~40 - 55 |
| ¹³C | C-NH₃⁺ | ~50 - 65 |
| ¹³C | C-CN | ~35 - 50 |
| ¹³C | -CN | ~110 - 125 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. khanacademy.org For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
The molecular ion peak (M⁺) in the mass spectrum would correspond to the protonated cation of 4-Aminocubane-1-carbonitrile. The high strain energy of the cubane cage makes it susceptible to characteristic fragmentation pathways upon ionization. libretexts.org The fragmentation of cubane derivatives often involves the cleavage of the cage structure. Common fragmentation patterns for substituted cubanes could involve the loss of the substituents or fragmentation of the cubane core itself. libretexts.orglibretexts.org
For 4-Aminocubane-1-carbonitrile, one might expect to observe fragmentation pathways involving the loss of HCN from the nitrile group or the loss of the amino group. The stability of the resulting fragment ions will dictate the observed fragmentation pattern. chemguide.co.uk The presence of the hydrochloride salt would typically not be observed directly in the mass spectrum under common ionization techniques like electrospray ionization (ESI), as the analysis is performed on the cationic form of the molecule.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular skeleton. researchgate.netresearchgate.netacs.orgacs.orglibretexts.org
For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of the nitrile group, the ammonium (B1175870) group, and the cubane cage.
The nitrile group (-C≡N) stretching vibration is expected to give a sharp and intense absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. libretexts.orgspectroscopyonline.comrsc.org This band is often weaker in the Raman spectrum. researchgate.net
The presence of the ammonium group (-NH₃⁺) in the hydrochloride salt would give rise to characteristic N-H stretching vibrations in the region of 3000-3300 cm⁻¹. These bands are typically broad due to hydrogen bonding. libretexts.org N-H bending vibrations would also be expected in the 1500-1600 cm⁻¹ region.
The cubane cage itself has a number of characteristic vibrational modes. researchgate.netresearchgate.netacs.orgacs.orglibretexts.org Due to its high symmetry, the unsubstituted cubane molecule has only a few IR-active and Raman-active modes. libretexts.org For a 1,4-disubstituted cubane, the reduced symmetry would lead to more numerous and potentially overlapping bands. The C-H stretching vibrations of the cubane cage are expected around 3000 cm⁻¹, while cage deformation modes would appear at lower frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -C≡N | Stretching | 2220 - 2260 |
| -NH₃⁺ | N-H Stretching | 3000 - 3300 (broad) |
| -NH₃⁺ | N-H Bending | 1500 - 1600 |
| Cubane C-H | Stretching | ~3000 |
| Cubane Cage | Deformation | Lower frequency region |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. rutgers.edu
Crystallographic Analysis of Bond Parameters and Conformation
A single-crystal X-ray diffraction study of this compound would reveal the exact geometry of the cubane cage and the spatial orientation of the amino and nitrile substituents. The C-C bond lengths within the cubane core are expected to be elongated compared to typical sp³-sp³ C-C bonds due to the significant ring strain. researchgate.net The bond angles within the cage would be constrained to approximately 90 degrees. wikipedia.org
The analysis would also provide the precise bond lengths of the C-C≡N and C-N⁺ bonds, offering insights into the electronic effects of the substituents on the cubane framework. The conformation of the substituents relative to the cage would also be determined, which is crucial for understanding potential intermolecular interactions in the solid state. researchgate.net
Structural Characterization of Hydrochloride Salts
The formation of the hydrochloride salt involves the protonation of the amino group to form an ammonium cation, with a chloride anion providing charge balance. icm.edu.pl The crystal structure would reveal the nature of the interactions between the 4-aminocubanium-1-carbonitrile cation and the chloride anion.
Theoretical and Computational Chemistry of Cubane Systems
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within the cubane (B1203433) framework. These investigations elucidate how substituents modulate the electronic properties of the parent cage.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of cubane derivatives due to its balance of computational cost and accuracy. nih.govbiointerfaceresearch.com Studies on 1,4-disubstituted cubanes, analogous to 4-aminocubane-1-carbonitrile, have been performed using functionals such as B3LYP with basis sets like 6-311++G(d,p). nih.gov These calculations are instrumental in determining key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical indicator of the kinetic stability of a molecule. nih.govwikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org For substituted cubanes, the nature of the substituents significantly influences this gap. Electron-donating groups, like the amino group, tend to raise the HOMO energy, while electron-withdrawing groups, such as the carbonitrile group, tend to lower the LUMO energy. In 4-aminocubane-1-carbonitrile, this push-pull electronic effect is expected to reduce the HOMO-LUMO gap compared to unsubstituted cubane, potentially increasing its reactivity. Computational studies on various substituted cubanes have demonstrated that their stability can be evaluated in terms of their HOMO-LUMO energy gap. nih.gov
| Compound | Substituent Type | Calculated HOMO-LUMO Gap (eV) | Reference Method |
|---|---|---|---|
| Cubane | Unsubstituted | ~8.0 - 9.0 | General DFT/ab initio |
| Nitrocubane | Electron-Withdrawing | Lower than cubane | B3LYP/6-311++G(d,p) nih.gov |
| Aminocubane | Electron-Donating | Lower than cubane | Inferred from electronic effects ic.ac.uk |
| 1,4-Dinitrocubane | Electron-Withdrawing | Significantly lower than cubane | B3LYP/6-311++G(d,p) nih.gov |
| 4-Aminocubane-1-carbonitrile | Push-Pull (Donating/Withdrawing) | Expected to be significantly lower than cubane | Predicted based on substituent effects |
Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theoretical accuracy for studying cubane systems. While computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain benchmark-quality data on the geometry and electronic properties of cubane and its simpler derivatives. These high-level calculations serve as a reference for validating more cost-effective DFT methods. For the parent cubane molecule, ab initio studies have been crucial in accurately predicting its unique geometry and high strain energy. researchgate.net Such methods can precisely model the subtle changes in bond lengths and angles that occur upon substitution, providing a detailed picture of how the amino and carbonitrile groups perturb the cage structure.
Analysis of Strain Energy and Electronic Effects in Substituted Cubanes
The defining characteristic of the cubane skeleton is its immense strain energy, which is a major contributor to its high heat of formation and unique reactivity. researchgate.net
The strain energy (SE) of cubane derivatives is commonly calculated using theoretical reaction schemes, such as isodesmic and homodesmotic reactions. nih.gov These hypothetical reactions are designed so that the number and types of bonds are conserved on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculations and isolates the strain energy of the molecule of interest. nih.govresearchgate.net
For cubane, DFT calculations (e.g., at the B3LYP/6-31G* level) using a homodesmotic reaction yield a strain energy of approximately 169 kcal/mol, which is in good agreement with experimental values. nih.govresearchgate.net The introduction of substituents can either increase or decrease this strain.
| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |
|---|---|---|
| Cubane | Homodesmotic Reaction (DFT-B3LYP/6-31G) | 169.13 nih.gov |
| Octanitrocubane | Isodesmotic Reaction (DFT-B3LYP/6-31G) | 257.20 nih.govresearchgate.net |
| Octaazidocubane | Isodesmotic Reaction (DFT-B3LYP/6-31G*) | 166.48 nih.govresearchgate.net |
The stability of the cubane cage is significantly affected by the electronic properties of its substituents. acs.org Electron-withdrawing groups can alter the charge density of the cubane skeleton. researchgate.net For instance, studies on polynitrocubanes show that substituents that withdraw electrons from the cage can reduce the electrostatic repulsion between the C-C bonds, which can have a stabilizing or destabilizing effect depending on the number and position of the groups. nih.govresearchgate.net The carbonitrile group, being strongly electron-withdrawing, is expected to have a significant inductive effect on the cubane core. researchgate.net
Mechanistic Insights into Cubane Reactivity and Rearrangements
Computational studies provide powerful tools for elucidating the mechanisms of reactions involving cubanes. The high strain energy of the cubane core makes it susceptible to rearrangements, often catalyzed by transition metals.
A key reaction for 1,4-disubstituted cubanes is the silver(I)-catalyzed rearrangement to cuneanes. chemrxiv.orgthieme-connect.comnih.gov Computational studies, including DFT, have been employed to investigate the mechanism of this transformation. chemrxiv.orgnih.gov The proposed mechanism involves an initial oxidative addition of the Ag(I) catalyst to one of the C-C bonds of the cubane cage. chemrxiv.org This is followed by the heterolytic cleavage of a metal-carbon bond to form a carbocation, which then undergoes a tandem rearrangement to the cuneane skeleton. chemrxiv.org
The regioselectivity of this rearrangement is highly dependent on the electronic character of the substituents. thieme-connect.com For a cubane with both electron-donating and electron-withdrawing groups, such as 4-aminocubane-1-carbonitrile, the initial coordination of the Lewis acidic silver catalyst and the subsequent bond cleavage would be directed by these electronic factors. Computational modeling can predict the preferred reaction pathways and the structure of the resulting cuneane isomers. Furthermore, the instability of cubanes bearing an electron-donating group (like -NH2) and an electron-withdrawing group in an ortho (1,2) position highlights the potent electronic effects that can facilitate rapid bond cleavage. ic.ac.uk While the 1,4-substitution pattern in the title compound imparts greater stability, the underlying electronic push-pull mechanism remains a key determinant of its reactivity.
Predictive Modeling for Chemical Behavior and Design of Novel Cubane Derivatives
Predictive modeling, utilizing a suite of computational tools, has become indispensable in modern chemistry for forecasting the chemical behavior of molecules and guiding the synthesis of novel compounds with desired properties. In the realm of cubane chemistry, these in silico methods are particularly valuable for navigating the complexities arising from the highly strained cage structure. Computational models allow for the exploration of the vast chemical space of cubane derivatives, including hypothetical structures like 4-Aminocubane-1-carbonitrile;hydrochloride, providing insights into their stability, reactivity, and potential applications before embarking on challenging and resource-intensive synthetic efforts.
The primary goals of predictive modeling in the context of cubane systems are to:
Elucidate the electronic structure and bonding characteristics of substituted cubanes.
Predict key physicochemical properties such as thermodynamic stability, solubility, and lipophilicity.
Forecast reactivity and potential reaction pathways for functionalization.
Design novel cubane derivatives with tailored properties for specific applications, such as pharmaceuticals or energetic materials. acs.org
Two major pillars of predictive modeling for cubane derivatives are quantum mechanics (QM) methods and quantitative structure-activity relationship (QSAR) models.
Quantum Mechanics (QM) Approaches
Quantum mechanics calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of cubane derivatives at the atomic level. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of chemical and physical properties can be derived.
For a hypothetical compound like this compound, DFT calculations could predict key structural and electronic parameters. For instance, geometry optimization would provide information on bond lengths and angles, revealing how the substituents (amino and nitrile groups) might distort the cubane cage from its ideal cubic symmetry. mdpi.com
Table 1: Predicted Structural Parameters for Substituted Cubanes
| Parameter | Cubane (C8H8) mdpi.com | 1,4-Dinitrocubane (Illustrative) | 4-Aminocubane-1-carbonitrile (Illustrative) |
| C-C Bond Length (Å) | 1.561 | 1.565 | 1.563 |
| C-N Bond Length (Å) | N/A | 1.470 | 1.465 (amino), 1.458 (nitrile) |
| C≡N Bond Length (Å) | N/A | N/A | 1.155 |
| C-C-C Bond Angle (°) | 90.0 | 89.8 | 89.9 |
| C-C-N Bond Angle (°) | N/A | 125.5 | 125.3 (amino), 125.1 (nitrile) |
| Note: Data for substituted cubanes are illustrative and represent typical values derived from DFT calculations. |
Furthermore, DFT calculations can elucidate the electronic properties of cubane derivatives, which are crucial for understanding their reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
Table 2: Calculated Electronic Properties of Cubane Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Cubane | -7.8 | 1.2 | 9.0 |
| 1-Nitrocubane | -8.2 | -1.5 | 6.7 |
| 1-Aminocubane | -7.1 | 1.1 | 8.2 |
| 4-Aminocubane-1-carbonitrile | -7.5 | -0.8 | 6.7 |
| Note: The values in this table are representative and intended to illustrate the type of data generated by quantum chemical calculations. |
By analyzing the distribution of electron density and molecular electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of synthetic routes for further functionalization.
Quantitative Structure-Activity Relationship (QSAR)
While QM methods provide detailed information about individual molecules, Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.netnih.gov QSAR models are particularly useful in drug discovery and materials science for screening large virtual libraries of compounds and prioritizing candidates for synthesis and testing. malvernpanalytical.comcas.org
The development of a QSAR model involves several key steps:
Data Set Preparation : A collection of cubane derivatives with experimentally determined activities (e.g., binding affinity to a biological target, or a measure of energetic performance) is required.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) to more complex 3D descriptors derived from the molecule's conformation.
Model Building : Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is created that correlates the descriptors with the observed activity. patheon.com
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
For the design of novel cubane derivatives, a QSAR model could be developed based on a series of known cubane-based enzyme inhibitors. The model might reveal that specific electronic and steric properties of the substituents on the cubane scaffold are critical for high potency. This information can then be used to design new derivatives, such as analogs of 4-Aminocubane-1-carbonitrile, with potentially enhanced activity.
Table 3: Illustrative QSAR Model for a Hypothetical Series of Cubane Derivatives
| Compound | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Predicted Activity (pIC50) |
| Derivative 1 | 2.1 | 3.5 | 6.8 |
| Derivative 2 | 2.5 | 4.1 | 7.2 |
| Derivative 3 | 1.8 | 3.2 | 6.5 |
| 4-Aminocubane-1-carbonitrile | 1.5 | 5.2 | 7.5 (Predicted) |
| Note: This table is a simplified, illustrative example of a QSAR model. Real-world models often involve a larger number of descriptors and more complex mathematical relationships. |
Design of Novel Cubane Derivatives
The ultimate goal of predictive modeling is to guide the design of new molecules with improved or novel properties. nih.gov By combining the insights from both QM and QSAR approaches, chemists can engage in an iterative design cycle:
Virtual Compound Design : Propose new cubane derivatives in silico by modifying the substitution pattern on the cubane core. For example, starting with a lead compound, various functional groups can be added or modified to create a virtual library of analogs.
Property Prediction : Use QM methods to calculate the fundamental properties (e.g., stability, electronic structure) of the newly designed compounds.
Activity/Property Screening : Employ validated QSAR models to predict the biological activity or other properties of interest for the entire virtual library. nih.gov
Prioritization : Select the most promising candidates based on the predicted properties and their synthetic feasibility.
Synthesis and Experimental Validation : Synthesize the prioritized compounds and experimentally measure their properties to validate the model's predictions and to provide new data for refining the models.
Through this synergy of computational prediction and experimental work, the development of novel cubane derivatives with tailored functionalities can be significantly accelerated, paving the way for new discoveries in medicine, materials science, and beyond. acs.org
Chemical Reactivity and Transformational Pathways of Aminocubane and Cyanocubane Derivatives
Reactions Involving the Cubane-Bound Amino Group
The primary amino group attached to the cubane (B1203433) core is a versatile nucleophile and a key handle for synthetic elaboration. Its reactivity is generally predictable and analogous to that of other primary aliphatic amines, allowing for a wide range of derivatization strategies. iu.edu
Amide Bond Formation and Peptide Conjugation
One of the most critical reactions of the aminocubane moiety is the formation of amide bonds. nih.gov This reaction is fundamental in medicinal chemistry for linking the cubane scaffold to other molecules of interest, including peptides. luxembourg-bio.com The conjugation of bioactive molecules to peptides is a successful strategy for developing new therapeutic leads with enhanced potency and improved pharmacokinetic profiles. nih.gov
Amide bond formation typically involves the reaction of the cubane-bound amine with a carboxylic acid that has been activated by a coupling reagent. luxembourg-bio.com This process is essential for the synthesis of cubane-containing peptides and other complex bioactive molecules. researchgate.netresearchgate.net The choice of coupling reagent is crucial for ensuring high yields and minimizing side reactions, particularly racemization when coupling with chiral amino acids. bachem.com
Commonly used coupling reagents and methods are summarized in the table below.
| Coupling Reagent Class | Specific Examples | Typical Additives | Key Features |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), HOSu (N-Hydroxysuccinimide) | Widely used, cost-effective. Byproduct (urea) can be difficult to remove. Additives suppress racemization. bachem.com |
| Phosphonium Salts | BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | High efficiency, fast reaction times. |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine) | Very effective for difficult couplings, low racemization. luxembourg-bio.com |
| Other | Acid Chlorides / Anhydrides | Tertiary Base (e.g., Triethylamine) | Highly reactive, may not require a coupling agent, but can be sensitive to other functional groups. uq.edu.au |
The synthesis of cubane-containing dipeptides has been successfully demonstrated, highlighting the viability of incorporating this rigid scaffold into peptide backbones. researchgate.net Such conjugations leverage the cubane unit as a conformationally restricted element to control peptide folding or to act as a stable, non-aromatic replacement for phenyl groups in amino acid side chains. researchgate.net The process of conjugating synthetic peptides to carrier molecules is a well-established technique to enhance biological activity and immunogenicity. researchgate.net
Further Derivatization of the Primary Amine
Beyond amide formation, the primary amine on the cubane skeleton can undergo a variety of other chemical transformations, allowing for the introduction of diverse functionalities. iu.eduresearchgate.netsigmaaldrich.com The process of derivatization replaces a labile hydrogen on the amine with a more stable functional group, which can alter the molecule's physical and biological properties. iu.edu
Key derivatization reactions include:
Acylation: Reaction with acid anhydrides or acyl chlorides to form amides. For example, trifluoroacetic anhydride (B1165640) (TFAA) is a common acylating agent. iu.edu
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield stable sulfonamides.
Carbamate Formation: Reaction with chloroformates (e.g., ethyl chloroformate) or other reagents to form carbamates. uq.edu.au This is a common strategy for protecting the amino group during subsequent synthetic steps, for instance, by forming a tert-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) protected amine.
Urea Formation: Reaction with isocyanates to produce substituted ureas.
These derivatization techniques are crucial for fine-tuning the properties of cubane-based compounds for specific applications in drug discovery and materials science. nih.govresearchgate.net
Reactions Involving the Cubane-Bound Carbonitrile Group
The carbonitrile (nitrile) group is a valuable functional group in organic synthesis due to its strong polarization, which renders the carbon atom electrophilic. openstax.org It can be transformed into several other important functional groups, including carboxylic acids and amines.
Hydrolytic Transformations to Carboxylic Acid Derivatives
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com This transformation is a robust method for converting the cyano group on the cubane scaffold into a carboxyl group, which is itself a versatile synthetic handle. uq.edu.aunih.gov
The hydrolysis proceeds in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. openstax.org
Acidic Hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction yields the free carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com
Alkaline Hydrolysis: The nitrile is heated under reflux with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH). This initially produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. uq.edu.au
The general schemes for these transformations are presented below.
| Reaction Type | Reagents | Initial Product | Final Product (after workup) |
| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | Cubane-1-carboxamide (intermediate) | 4-Aminocubane-1-carboxylic acid |
| Alkaline Hydrolysis | 1. OH⁻ (e.g., aq. NaOH), Heat2. H₃O⁺ | 1. Sodium 4-aminocubane-1-carboxylate2. - | 4-Aminocubane-1-carboxylic acid |
Reductive Transformations to Aminomethyl Derivatives
The nitrile group can be readily reduced to a primary amine (an aminomethyl group), providing a method to extend the carbon chain and introduce a new amino functionality. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). numberanalytics.combyjus.commasterorganicchemistry.com
The reduction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon. openstax.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. chemistrysteps.com
Reaction Scheme: 4-Aminocubane-1-carbonitrile → (1. LiAlH₄, THF; 2. H₂O) → 4-Aminocubane-1-methanamine
Alternative methods for nitrile reduction include catalytic hydrogenation, where molecular hydrogen (H₂) is used in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). mdpi.comrsc.orgyoutube.com This method is often considered "greener" but may require higher pressures and temperatures.
Cycloaddition and Other Nucleophilic Additions to the Nitrile
The carbon-nitrogen triple bond of the nitrile group can participate in reactions with nucleophiles other than water or hydride. libretexts.org One of the most significant of these is the addition of organometallic reagents, such as Grignard reagents (R-MgX). organic-chemistry.orgadichemistry.com
The addition of a Grignard reagent to a nitrile results in the formation of an imine intermediate after the initial addition. This intermediate is not isolated but is hydrolyzed during aqueous acidic workup to yield a ketone. masterorganicchemistry.com This reaction provides an excellent route for the synthesis of cubyl ketones.
General Mechanism:
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the cubane-bound nitrile.
Formation of Imine Salt: This forms a magnesium salt of an imine anion.
Hydrolysis: Addition of aqueous acid (e.g., H₃O⁺) hydrolyzes the imine to a ketone. masterorganicchemistry.com
While the nitrile group can theoretically participate in cycloaddition reactions, this mode of reactivity is less common than nucleophilic addition. libretexts.orgresearchgate.netnih.govyoutube.comnih.gov The addition of nucleophiles like Grignard reagents remains the most synthetically useful transformation of the cubane-bound nitrile group for forming new carbon-carbon bonds. libretexts.org
Exploration of Stereochemical Control in Cubane Transformations
The high symmetry of the parent cubane molecule means that it is achiral. The introduction of chirality requires the selective placement of at least three different substituents at specific vertices of the cage. thieme-connect.comresearchgate.net This challenge has spurred the development of sophisticated strategies to control the stereochemical outcome of reactions on the cubane scaffold. These methods can be broadly categorized into two approaches: the "decoration" of a pre-existing cubane framework and "scaffold editing." researchgate.net
A significant advance in stereochemical control involves the use of chiral auxiliaries to direct subsequent functionalization. Researchers have demonstrated the first diastereoselective synthesis of trisubstituted cubanes by attaching a chiral auxiliary to the cubane core. nih.govacs.org In this approach, cubane carboxylic acid is converted into a chiral amide. The chiral group then directs sequential ortho-selective deprotonations (metalations) and subsequent trapping with electrophiles. This process yields 1,2,3-trisubstituted cubanes with high diastereoselectivity, opening a pathway to enantio-enriched cubane derivatives. nih.govacs.org The amide group, closely related to the amino functionality in 4-aminocubane-1-carbonitrile, serves as an effective directing group for these stereocontrolled transformations.
Another successful strategy for creating chiral cubanes involves the synthesis of a cleverly substituted precursor that can undergo further transformations. For example, the preparation of 1,3-dibromo-4-deuteriocubane-N,N-diisopropylcarboxamide provides a platform for generating chiral 1,3,5-trisubstituted cubanes. acs.orgnih.gov Treatment of this compound with zincates leads to a simultaneous two-position substitution reaction. The inherent asymmetry of the starting material, established by the combination of bromo, deuterio, and carboxamide substituents, is transferred during the transformation, ultimately allowing for the resolution of enantiomers by chiral HPLC. acs.orgnih.gov
These methodologies underscore the principle that stereochemical control in cubane transformations is achieved by breaking the inherent symmetry of the scaffold in a predictable manner. By using either internal chiral directors (auxiliaries) or by constructing a chiral, multisubstituted cubane precursor, chemists can guide the introduction of new functional groups to specific positions and create complex, three-dimensional chiral molecules. thieme-connect.comnih.govacs.org
| Strategy | Key Precursor/Reagent | Transformation | Outcome | Reference(s) |
| Chiral Auxiliary Directed Synthesis | Cubane carboxylic acid converted to a chiral amide | Sequential ortho-selective deprotonations and electrophilic trapping | Diastereoselective formation of 1,2,3-trisubstituted cubanes | nih.govacs.org |
| Chiral Precursor Synthesis | 1,3-dibromo-4-deuteriocubane-N,N-diisopropylcarboxamide | Treatment with zincates for two-position substitution | Formation of chiral 1,3,5-trisubstituted cubanes | acs.orgnih.gov |
Metal-Mediated and Photochemical Reactions of Substituted Cubanes
The significant ring strain of the cubane framework makes it susceptible to valence isomerization and decomposition, posing a challenge for many standard transition-metal-catalyzed reactions. nih.gov Catalysts like nickel and palladium, which are staples in cross-coupling chemistry, can promote the rearrangement of the cubane cage into thermodynamically more stable isomers such as cuneane and cyclooctatetraene. nih.gov
Metal-Mediated Reactions
To overcome the issue of cage degradation, milder catalytic systems have been developed. Copper-photoredox catalysis has emerged as a particularly effective method for a variety of cross-coupling reactions on the cubane scaffold. nih.gov The mechanism is thought to leverage the slow oxidative addition and rapid reductive elimination characteristics of copper, which disfavors the undesired valence isomerization pathway. nih.gov This has enabled the successful decarboxylative amination, arylation, alkylation, and trifluoromethylation of cubane carboxylic acids. nih.gov
Directed metalation is another cornerstone of cubane functionalization. Amide and carboxamide groups, similar to the amino and cyano groups of 4-aminocubane-1-carbonitrile, can direct metalating agents like organolithium bases to adjacent (ortho) positions on the cubane ring. researchgate.netic.ac.uk The resulting cubyl organometallic species can then be trapped with various electrophiles. For instance, the metalation of 2,4-dicyanocubanecarboxamide with lithium tetramethylpiperidide (LiTMP) followed by quenching with carbon dioxide demonstrates this principle, although regioselectivity can be an issue. researchgate.net Interestingly, the addition of magnesium bromide (MgBr₂) can switch the selectivity, favoring direct magnesiation ortho to the amide group. ic.ac.uk
Other metals have been shown to mediate unique transformations. Silver(I) salts, for example, can catalyze the rearrangement of 1,4-disubstituted cubanes into cuneane or even homocubane derivatives. researchgate.netnih.gov
| Catalyst/Reagent | Reaction Type | Substrate Type | Product Type | Key Feature | Reference(s) |
| Copper/Photoredox | Decarboxylative Cross-Coupling | Cubane Carboxylic Acids | Aminated, Arylated, Alkylated Cubanes | Avoids cage isomerization common with Pd/Ni catalysts | nih.gov |
| LiTMP / MgBr₂ | Directed ortho-Metalation | Amidocubanes | Functionalized Amidocubanes | Amide group directs C-H activation for substitution | researchgate.netic.ac.uk |
| Silver(I) Salts | Skeletal Rearrangement | Substituted Cubanes | Cuneanes, Homocubanes | Catalyzes valence isomerization of the cubane core | researchgate.netnih.gov |
Photochemical Reactions
While photochemical [2+2] cycloadditions are fundamental to the synthesis of the cubane cage itself, photochemical methods can also be used to modify the functionalized scaffold. vapourtec.comresearchgate.netsoton.ac.uk Light-mediated reactions provide an alternative activation strategy that can avoid the high temperatures or harsh reagents that might degrade the sensitive cubane core.
A notable example is the photolytic C-H carboxylation of the cubane framework. This reaction was instrumental in developing a synthetic route to 1,2-disubstituted cubanes from the more accessible 1,4-disubstituted precursors. nih.gov This demonstrates that light can be used to directly functionalize the strong C-H bonds of the cubane cage, providing a powerful tool for late-stage modification of these complex molecules. nih.gov
Academic Applications of 4 Aminocubane 1 Carbonitrile As a Chemical Building Block
Role in the Synthesis of Structurally Complex Organic Molecules
As a bifunctional building block, 4-Aminocubane-1-carbonitrile hydrochloride offers two reactive sites—the amino group and the carbonitrile—for elaboration into more complex structures. The rigid cubane (B1203433) core ensures that the spatial relationship between these two functional groups is precisely maintained, which is a significant advantage in rational molecular design. The amino group can readily participate in standard transformations such as amide bond formation, alkylation, and arylation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions. These functionalities make it a valuable precursor for creating intricate molecules with a well-defined three-dimensional geometry. The hydrochloride salt form of the compound often improves its solubility in various solvents, facilitating its use in a range of reaction conditions.
Utilization in Medicinal Chemistry Research as a Bioisostere
The concept of bioisosterism, where one part of a biologically active molecule is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug discovery. uga.edu The cubane cage has been identified as an effective bioisostere for the benzene (B151609) ring, offering a saturated, three-dimensional alternative that can lead to improved pharmacological properties.
Cubane as a Benzene Ring Mimetic
The rationale for using cubane as a benzene mimetic stems from their remarkable geometric similarities. princeton.eduresearchgate.net The distance between the para-positions (1 and 4) of a benzene ring is closely matched by the body diagonal of the cubane cage. uga.eduic.ac.uk This structural analogy allows cubane to mimic the spatial presentation of substituents that is crucial for interaction with biological targets. researchgate.net Replacing a planar aromatic ring with a non-planar, saturated cubane scaffold can significantly alter a molecule's physicochemical properties. princeton.edu This substitution often leads to an increase in solubility and improved metabolic stability, as the C-H bonds on the strained cubane ring are less susceptible to metabolic degradation compared to those on an electron-rich benzene ring. princeton.eduresearchgate.netacs.org
| Property | Benzene | Cubane |
| Width/Diameter | ~2.79 Å | ~2.72 Å |
| Geometry | Planar, Aromatic | 3D, Saturated |
| Hybridization | sp² | sp³ |
| Metabolic Stability | Prone to oxidation | Generally higher |
| Solubility | Low in aqueous media | Can be higher |
This table provides a comparative overview of the key properties of benzene and cubane relevant to their roles in medicinal chemistry.
Spatial and Electronic Considerations in Molecular Design
The rigid, cage-like structure of cubane provides a precise and predictable orientation of substituents in three-dimensional space. ic.ac.ukacs.org Unlike the flexible linkers often used in drug design, the cubane scaffold locks functional groups into specific conformations, which can be highly advantageous for probing the binding pockets of proteins and other biological macromolecules. nih.gov This conformational rigidity can lead to higher binding affinity and selectivity for the target receptor.
Contribution to Advanced Materials Research
The highly strained nature of the cubane cage makes it a "thermodynamic powerhouse". rsc.org Cubane possesses a high positive heat of formation and a high density, properties that are highly sought after in the field of energetic materials. rsc.orgnih.govntis.gov The incorporation of explosophoric groups, such as nitro groups, onto the cubane scaffold can lead to the creation of powerful and dense explosives and propellant additives. ntis.govspiedigitallibrary.org While research has often focused on polynitrocubanes, the functional handles on 4-Aminocubane-1-carbonitrile hydrochloride provide synthetic routes to novel energetic materials with tailored properties. The amino and nitrile groups can be converted to other energetic functionalities or used to incorporate the cubane cage into larger polymeric structures. ic.ac.uk
Beyond energetic materials, the rigidity of the cubane unit is being explored in the development of unique polymers and liquid crystals. ic.ac.uk The well-defined structure of cubane can impart a high degree of order to polymeric chains, potentially leading to materials with interesting optical or electronic properties. ic.ac.uk
Development of Novel Scaffolds for Chemical Biology
In chemical biology, molecular scaffolds are used to present functional groups in specific spatial arrangements to probe biological systems. mdpi.com These "chemical probes" are essential tools for understanding and manipulating biological processes. nih.gov The cubane core, with its ability to be functionalized at each of its eight vertices, offers a unique and powerful platform for the development of such probes. acs.orgnih.gov
4-Aminocubane-1-carbonitrile hydrochloride can serve as a starting point for the synthesis of complex chemical probes. The amino group can be used to attach a reporter molecule, such as a fluorophore, while the nitrile can be modified to introduce a reactive group for covalent labeling of a target protein. Alternatively, these functional groups can be used to attach different pharmacophores, allowing the cubane scaffold to act as a rigid linker that positions them in a precise orientation for interacting with a biological target. The inherent stability and limited toxicity of the cubane core are also advantageous for biological applications. acs.orgnih.gov
Future Perspectives and Emerging Research Directions in Functionalized Cubane Chemistry
Innovations in Synthetic Accessibility and Scalability
A major hurdle in the widespread application of functionalized cubanes has historically been their limited accessibility. The original syntheses of the cubane (B1203433) core were lengthy and low-yielding. wikipedia.orgic.ac.uk However, recent years have seen remarkable progress in overcoming these challenges, making cubane derivatives more readily available for research and development.
Key innovations have focused on improving the synthesis of crucial precursors. For instance, scalable processes for the production of dimethyl 1,4-cubanedicarboxylate, a common starting material for many functionalized cubanes, have been developed. ic.ac.uk These processes often employ photochemical methods and have been successfully implemented on a pilot scale, ensuring a more reliable supply of this foundational building block. Furthermore, robust, multigram-scale syntheses of various disubstituted cubanes have been reported, which is critical for their practical use in areas like medicinal chemistry.
While a specific, scalable synthesis for 4-Aminocubane-1-carbonitrile;hydrochloride has not been detailed in the literature, its assembly can be envisioned from readily accessible intermediates. A plausible synthetic route could commence with a known aminocubane precursor, such as (tert-Butoxycarbonyl)aminocubane. The introduction of the carbonitrile functionality could potentially be achieved through the conversion of a carboxylic acid or carboxamide group at the 1-position. Standard organic chemistry transformations, such as the dehydration of a primary amide, could be employed for this purpose. The final step would involve the removal of the protecting group from the amino function and subsequent treatment with hydrochloric acid to yield the target hydrochloride salt. The continued development of more efficient and scalable synthetic routes to such bifunctional cubanes remains an active area of research.
Discovery of Unprecedented Reactivity and Catalytic Cycles
The highly strained nature of the cubane cage imparts it with unique chemical reactivity that continues to be a fertile ground for discovery. Understanding and harnessing this reactivity is crucial for the synthesis of complex functionalized cubanes like 4-Aminocubane-1-carbonitrile.
Recent research has significantly advanced our understanding of C-H functionalization on the cubane skeleton. acs.orgacs.org This allows for the direct introduction of functional groups onto the cubane core, bypassing the need for pre-functionalized starting materials. The presence of directing groups, such as amides, can facilitate site-selective functionalization through processes like ortho-metalation. ic.ac.uk In the context of 4-Aminocubane-1-carbonitrile, both the amino and cyano groups are electron-withdrawing and can influence the reactivity of the adjacent C-H bonds on the cubane cage, potentially directing further substitutions.
Catalytic cycles involving transition metals are also emerging as powerful tools in cubane chemistry. While some transition metals can promote the rearrangement of the cubane skeleton, careful selection of the metal and reaction conditions can enable a range of cross-coupling reactions. princeton.edu For instance, copper-catalyzed reactions have shown promise for the formation of C-N and C-C bonds on the cubane framework. princeton.edu The development of new catalytic systems that are compatible with the strained cubane structure is a key area of future research. These advancements will undoubtedly lead to the discovery of unprecedented reactivity patterns and provide more efficient ways to synthesize and modify molecules like 4-Aminocubane-1-carbonitrile.
Advancements in Computational Screening and Rational Design
Computational chemistry has become an indispensable tool in modern chemical research, and its application to cubane chemistry is rapidly accelerating. Theoretical calculations provide valuable insights into the structural, electronic, and thermodynamic properties of cubane derivatives, guiding synthetic efforts and predicting the behavior of novel compounds. nih.govarxiv.org
For a molecule like 4-Aminocubane-1-carbonitrile, computational methods can be used to predict a variety of properties before its synthesis. For example, density functional theory (DFT) calculations can be employed to determine its optimized geometry, bond lengths, and bond angles, as well as its vibrational frequencies, which can be compared with experimental spectroscopic data for characterization. Furthermore, computational screening can be used to explore the potential of this and other functionalized cubanes for specific applications. For instance, by calculating properties such as dipole moment, polarizability, and electronic energy levels, it is possible to assess their suitability for use in materials science or as scaffolds in medicinal chemistry.
Rational design, guided by computational studies, is also playing an increasingly important role in the development of new functionalized cubanes with desired properties. arxiv.org By understanding the structure-property relationships through computational modeling, chemists can design molecules with tailored characteristics. For example, computational studies on a series of nitrogen-containing cubanes (azacubanes) have provided insights into their stability and energetic properties, which is crucial for the design of new high-energy density materials. nih.gov Similar computational approaches can be applied to the rational design of novel aminocubane derivatives for a wide range of applications.
Expansion of the Functional Cubane Chemical Space
The continuous development of new synthetic methods and a deeper understanding of cubane's reactivity are leading to a rapid expansion of the known functional cubane chemical space. Researchers are no longer limited to simple mono- and di-substituted cubanes, and a growing number of complex and highly functionalized derivatives are being reported. researchgate.netnih.gov
The introduction of diverse functional groups, such as the amino and cyano moieties in 4-Aminocubane-1-carbonitrile, opens up a vast array of possibilities for creating novel molecules with unique properties and functions. The amino group can serve as a handle for further derivatization, for example, through acylation or alkylation, allowing for the attachment of other molecular fragments. The carbonitrile group can also be transformed into other functional groups, such as carboxylic acids or amines, further expanding the synthetic utility of this building block.
The exploration of this expanded chemical space is being driven by the potential applications of functionalized cubanes in various fields. In medicinal chemistry, the rigid cubane scaffold is being investigated as a bioisostere for phenyl rings, with the aim of improving the pharmacological properties of drug candidates. researchgate.netsciencedaily.com In materials science, the unique three-dimensional structure of cubane is being exploited to create novel polymers and molecular materials with interesting electronic and optical properties. As our ability to synthesize and manipulate functionalized cubanes continues to grow, so too will the discovery of new and exciting applications for this unique class of molecules.
Q & A
Q. What are the key considerations in designing a synthesis protocol for 4-Aminocubane-1-carbonitrile;hydrochloride?
A robust synthesis protocol typically involves multi-step reactions, starting with precursor functionalization (e.g., cubane framework modification) followed by nitrile and amine group introduction. Critical parameters include temperature control (e.g., maintaining ≤0°C during nitrile formation to prevent side reactions), choice of catalysts (e.g., palladium for cross-coupling steps), and purification methods like recrystallization or column chromatography to isolate the hydrochloride salt. Variations in reagent ratios (e.g., HCl stoichiometry) and solvent polarity must be optimized to maximize yield and purity .
Q. How can researchers characterize the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): H/C NMR to confirm cubane backbone rigidity and amine proton environments (δ ~2.5–3.5 ppm for NH in DO).
- X-ray Diffraction (XRD): Resolves cubane geometry and chloride counterion positioning.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNCl). Discrepancies in spectral data should be cross-checked with computational models (e.g., DFT-predicted IR vibrations) .
Q. What solubility characteristics must be considered for in vitro studies?
The hydrochloride salt enhances aqueous solubility (~50–100 mg/mL in water at 25°C), but solvent selection depends on experimental goals. For biological assays, phosphate-buffered saline (PBS) at pH 7.4 is ideal, while polar aprotic solvents (e.g., DMSO) are suitable for stock solutions. Precipitation risks in nonpolar media (e.g., THF) necessitate pre-testing via turbidity assays .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data between theoretical predictions and experimental results?
Discrepancies (e.g., NMR chemical shifts deviating >0.5 ppm from DFT calculations) may arise from solvent effects, proton exchange dynamics, or crystal packing forces. Mitigation strategies include:
- Re-running experiments under controlled humidity/temperature.
- Using ab initio molecular dynamics (AIMD) to simulate solvent interactions.
- Validating crystallographic data against neutron diffraction for hydrogen atom positioning .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets?
- Enzyme Inhibition Assays: Use fluorescence polarization to measure binding affinity (K) to cubane-sensitive enzymes (e.g., aminotransferases).
- Receptor Binding Studies: Radioligand competition assays (e.g., H-labeled antagonists) to quantify occupancy at G-protein-coupled receptors (GPCRs).
- Cellular Uptake Profiling: LC-MS/MS to track intracellular accumulation in HEK293 or HepG2 cell lines, normalized to protein content .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways:
- Nitrile Reactivity: Frontier molecular orbital (FMO) analysis identifies electrophilic sites for nucleophilic attack.
- Acid-Base Behavior: pK calculations (e.g., COSMO-RS) guide pH-dependent stability in biological matrices.
- Solvent Effects: Molecular Dynamics (MD) simulations model solvation shells to optimize reaction solvents .
Q. What strategies resolve conflicting in vitro vs. in vivo efficacy data?
Discrepancies may stem from metabolic instability or off-target effects. Solutions include:
- Metabolite Identification: HPLC-HRMS to detect hepatic degradation products (e.g., cubane ring-opening metabolites).
- Pharmacokinetic Profiling: Radiolabeled tracer studies in rodents to assess bioavailability and tissue distribution.
- Proteomic Screening: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended protein interactions .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods for weighing and synthesis due to potential HCl vapor release.
- Storage: Desiccate at –20°C in amber vials to prevent hygroscopic degradation. Acute toxicity data (e.g., LD in mice) should be referenced from structurally analogous cubane derivatives until compound-specific studies are available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
